REACTION_CXSMILES
|
C(C1C(Cl)=C(Cl)C(Cl)=C(Cl)C=1C#N)#N.[C:15]([C:17]1[C:22]([O:23][C:24]2[CH:33]=[CH:32][C:31]3[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=3)[CH:25]=2)=[C:21]([O:34][C:35]2[CH:44]=[CH:43][C:42]3[C:37](=[CH:38][CH:39]=[CH:40][CH:41]=3)[CH:36]=2)[C:20]([O:45][C:46]2[CH:55]=[CH:54][C:53]3[C:48](=[CH:49][CH:50]=[CH:51][CH:52]=3)[CH:47]=2)=[C:19]([O:56][C:57]2[CH:66]=[CH:65][C:64]3[C:59](=[CH:60][CH:61]=[CH:62][CH:63]=3)[CH:58]=2)[C:18]=1[C:67]#[N:68])#[N:16].C(=O)([O-])[O-].[K+].[K+].C1C2C(=CC=CC=2)C=CC=1O.O>CN(C)C=O>[C:67]([C:18]1[C:19]([O:56][C:57]2[CH:66]=[CH:65][C:64]3[C:59](=[CH:60][CH:61]=[CH:62][CH:63]=3)[CH:58]=2)=[C:20]([O:45][C:46]2[CH:55]=[CH:54][C:53]3[C:48](=[CH:49][CH:50]=[CH:51][CH:52]=3)[CH:47]=2)[C:21]([O:34][C:35]2[CH:44]=[CH:43][C:42]3[C:37](=[CH:38][CH:39]=[CH:40][CH:41]=3)[CH:36]=2)=[C:22]([O:23][C:24]2[CH:33]=[CH:32][C:31]3[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=3)[CH:25]=2)[C:17]=1[C:15]#[N:16])#[N:68] |f:0.1,2.3.4|
|
Name
|
1,2-dicyano-3,4,5,6-tetra(2-naphthoxy)benzene 1,2-Dicyano-3,4,5,6-tetrachlorobenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N.C(#N)C1=C(C(=C(C(=C1OC1=CC2=CC=CC=C2C=C1)OC1=CC2=CC=CC=C2C=C1)OC1=CC2=CC=CC=C2C=C1)OC1=CC2=CC=CC=C2C=C1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (3×300 parts)
|
Type
|
WASH
|
Details
|
The combined chloroform extracts were washed with dilute aqueous sodium hydroxide solution (500 parts)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform was dried over anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
before evaporating under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to leave a brown liquid which
|
Type
|
CUSTOM
|
Details
|
crystallised
|
Type
|
ADDITION
|
Details
|
on adding butan-1-ol
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
FILTRATION
|
Details
|
The crystallised solid was filtered
|
Type
|
WASH
|
Details
|
washed with butan-1-ol until the filtrates
|
Type
|
CUSTOM
|
Details
|
The solid was dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C(=C(C(=C1OC1=CC2=CC=CC=C2C=C1)OC1=CC2=CC=CC=C2C=C1)OC1=CC2=CC=CC=C2C=C1)OC1=CC2=CC=CC=C2C=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |